Sublimation Temperature vs. Heavier Ln(thd)₃ Analogs
Ho(thd)₃ exhibits a sublimation temperature of 130 °C under ALD-relevant conditions, which is 15 °C to 35 °C lower than several heavier lanthanide thd congeners used for the same oxide-deposition application [1]. Specifically, Nd(thd)₃ requires 165 °C, Sm(thd)₃ requires 145 °C, and Er(thd)₃ requires 135 °C for comparable vapor delivery [1]. Dy(thd)₃ and Tm(thd)₃ match Ho(thd)₃ at 130 °C, but Dy₂O₃ and Tm₂O₃ serve different functional roles (e.g., Dy₂O₃ for magnetism, Tm₂O₃ for optics), making Ho(thd)₃ the lowest-thermal-budget precursor specifically for high-k Ho₂O₃ dielectric deposition.
| Evidence Dimension | Sublimation temperature used for ALD precursor delivery (°C) |
|---|---|
| Target Compound Data | 130 °C |
| Comparator Or Baseline | Nd(thd)₃ = 165 °C; Sm(thd)₃ = 145 °C; Er(thd)₃ = 135 °C; Dy(thd)₃ = 130 °C; Tm(thd)₃ = 130 °C |
| Quantified Difference | Ho(thd)₃ is 15 °C (Er), 35 °C (Nd), and 15 °C (Sm) lower than the respective comparators |
| Conditions | Table 1, Sublimation temperature used in ALD studies; precursors sourced from Strem Chemicals at >98% REO purity; in-house and commercial ALD reactor configurations [1] |
Why This Matters
A 15–35 °C reduction in precursor sublimation temperature directly lowers the thermal stress on source delivery lines, reduces energy consumption during continuous ALD/CVD operation, and minimizes the risk of premature precursor decomposition in the delivery manifold — criteria that influence precursor selection in high-volume manufacturing environments.
- [1] Kvamme, K. B. et al. (2019) 'Information on precursors used in this study', Scientific Reports, 9, Article 10808, Table 1. doi:10.1038/s41598-019-46694-8. View Source
